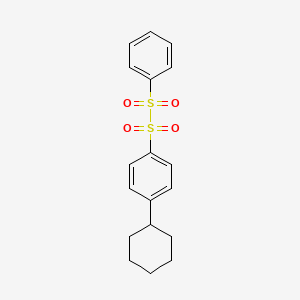
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a cyclohexyl group attached to a phenyl ring, which is further connected to a disulfane group with four oxygen atoms. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfane group to thiols or sulfides.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl or cyclohexyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane involves its interaction with specific molecular targets and pathways. The disulfane group can undergo redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins can modulate enzyme activity and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclohexylacetophenone: A structurally similar compound with a cyclohexyl group attached to a phenyl ring, but lacking the disulfane and tetraoxo groups.
1-(4-Cyclohexylphenyl)ethanone: Another related compound with a simpler structure, used in various organic synthesis applications.
Uniqueness
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane is unique due to the presence of the disulfane group with four oxygen atoms, which imparts distinct redox properties and reactivity. This makes it valuable for applications requiring specific redox behavior and interactions with biological molecules.
Propiedades
Número CAS |
426832-92-0 |
|---|---|
Fórmula molecular |
C18H20O4S2 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
1-(benzenesulfonylsulfonyl)-4-cyclohexylbenzene |
InChI |
InChI=1S/C18H20O4S2/c19-23(20,17-9-5-2-6-10-17)24(21,22)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15H,1,3-4,7-8H2 |
Clave InChI |
VIKZIVDNFSAYBI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


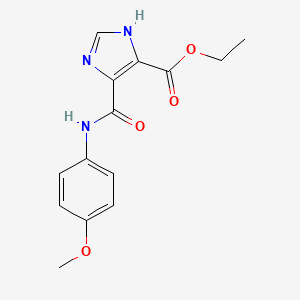
![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
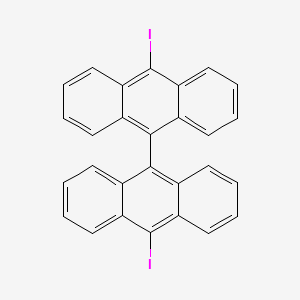
![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)
![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)
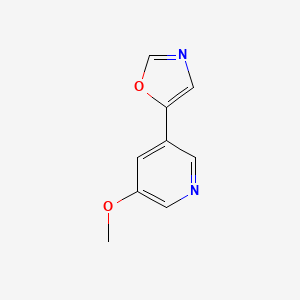
![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)
![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)
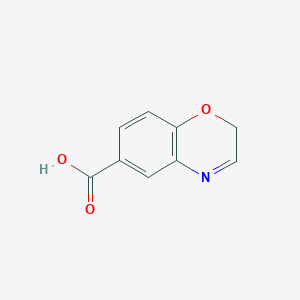


![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
![Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14244574.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
